![molecular formula C19H21ClN2O2 B2760526 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 942864-60-0](/img/structure/B2760526.png)

1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

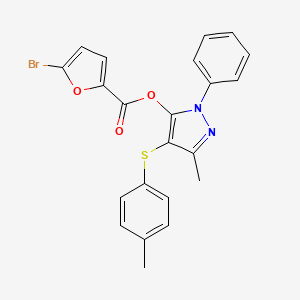

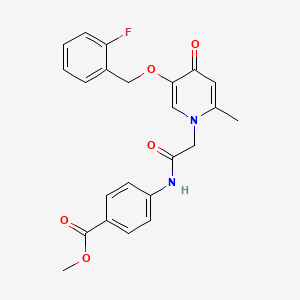

“1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also contains a chlorophenoxy group, which is a type of ether that contains a chlorine atom . The molecular formula of this compound is C19H21ClN2O2 and its molecular weight is 344.84.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzimidazole ring and the chlorophenoxy group. A similar compound, a Co (II) complex with 1- {1- [2- ( o -tolyloxy)ethyl]-1 H -benzimidazol-2-yl}ethan-1-ol, has been synthesized and its crystal structure determined by single-crystal XRD .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 2-(2-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, has a molecular weight of 278.69 .科学的研究の応用

Modification and Biological Activity

- Benzimidazole derivatives have been explored for their tuberculostatic activity. For instance, alkylation of 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutyl acetate followed by deacylation resulted in compounds showing moderate tuberculostatic activity (Shchegol'kov et al., 2013).

Liquid Phase Behavior

- The study of liquid–liquid equilibria (LLE) involving benzimidazole derivatives provides crucial data for understanding their solubility and miscibility in various solvents, which is essential for their application in green chemistry and separation processes (Domańska & Marciniak, 2007).

Chiral Recognition

- In the context of chiral ionic liquids, benzimidazole-related compounds have been studied for their ability to induce enantioselective environments, demonstrating the potential for asymmetric synthesis and chiral separations (Blasius et al., 2021).

Electrochemical Properties

- Benzimidazole derivatives have been synthesized and assessed for their electrochemical properties, revealing potential applications in electronic materials and devices. For example, new benzimidazole units coupled with donor units like hexylthiophene and ethylenedioxythiophene have shown promising optical and electronic properties (Ozelcaglayan et al., 2012).

Corrosion Inhibition

- The corrosion inhibiting properties of benzimidazole derivatives on mild steel in HCl solution have been thoroughly investigated, revealing that these compounds can significantly reduce corrosion, highlighting their potential in protective coatings and industrial applications (Chaouiki et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-2-7-17(23)19-21-15-9-4-5-10-16(15)22(19)12-13-24-18-11-6-3-8-14(18)20/h3-6,8-11,17,23H,2,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWMTMCPOJXCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)